4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide
Description
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Properties
IUPAC Name |
12,15,15-trimethyl-N-(2-phenylethyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-23(2)24(3)14-15-25(23,22(29)26-16-13-17-9-5-4-6-10-17)21-20(24)27-18-11-7-8-12-19(18)28-21/h4-12H,13-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNIGZMMSQDKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and its structure consists of a methanophenazine core with a carboxamide functional group. The presence of the trimethyl and phenylethyl groups may influence its biological interactions.
Research indicates that compounds similar to methanophenazines can interact with various biological pathways. Methanophenazines are known to participate in electron transport processes within microbial systems, particularly in methanogenic archaea. They serve as electron carriers in biochemical reactions involving hydrogen and other substrates .
Enzyme Interaction
Studies have demonstrated that derivatives of methanophenazine can act as electron acceptors in enzymatic reactions. For instance, the F420H2-dependent system in Methanosarcina mazei utilizes these compounds effectively, showcasing their role in energy conservation and electron transport .
Pharmacological Effects
The compound's potential pharmacological effects can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that methanophenazine derivatives exhibit antimicrobial properties by disrupting microbial electron transport chains.
- Neuroprotective Effects : Certain phenazine derivatives have shown neuroprotective effects in vitro, possibly due to their antioxidant properties.
- Cytotoxicity : Some studies indicate that related compounds may induce cytotoxic effects in cancer cell lines, although further research is necessary to confirm these findings.
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of phenazine derivatives, it was found that 2-hydroxyphenazine significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of the bacterial electron transport chain .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of phenazine compounds demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. The results indicated a potential therapeutic application for neurodegenerative diseases .
Table 1: Biological Activities of Methanophenazine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Effect |
|---|---|---|---|
| 2-Hydroxyphenazine | Antimicrobial | E. coli, S. aureus | Growth inhibition |
| Phenazine Derivative | Neuroprotective | Neuronal cell cultures | Reduced oxidative stress |
| Methanophenazine | Cytotoxicity | Cancer cell lines | Induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
